

An In-depth Technical Guide to 3-Methyl-1H-indole-2-carbaldehyde

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Compound of Interest

Compound Name: 3-Methyl-1H-indole-2-carbaldehyde

Cat. No.: B1296034

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CAS Number: 5257-24-9

This technical guide provides a comprehensive overview of **3-Methyl-1H-indole-2-carbaldehyde**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, spectral data, synthesis protocols, chemical reactivity, and applications, with a focus on its role in the creation of complex, biologically active molecules.

Physicochemical and Spectral Data

3-Methyl-1H-indole-2-carbaldehyde is a solid organic compound characterized by a methyl-substituted indole ring with an aldehyde functional group at the 2-position. These features make it a versatile intermediate in organic synthesis.^[1]

Physical and Chemical Properties

The key physicochemical properties of **3-Methyl-1H-indole-2-carbaldehyde** are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	5257-24-9	[2]
Molecular Formula	C ₁₀ H ₉ NO	[2]
Molecular Weight	159.18 g/mol	[2]
Melting Point	140-142 °C	
Appearance	Solid	
InChI Key	GHSUORIVDBPKKQ-UHFFFAOYSA-N	[2]
SMILES	<chem>CC1=C(NC2=CC=CC=C12)C=O</chem>	[2]
Storage Temperature	2-8°C	

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of **3-Methyl-1H-indole-2-carbaldehyde**. While raw spectral data is extensive, the following table summarizes the types of spectra available in public databases.

Spectral Data Type	Availability / Source
¹ H NMR	Available, referenced in literature for analogous compounds.[3]
¹³ C NMR	Available, referenced in public chemical databases.
Mass Spectrometry	Data available in public databases like PubChem.[2]
Infrared (IR)	Data available in public chemical databases.

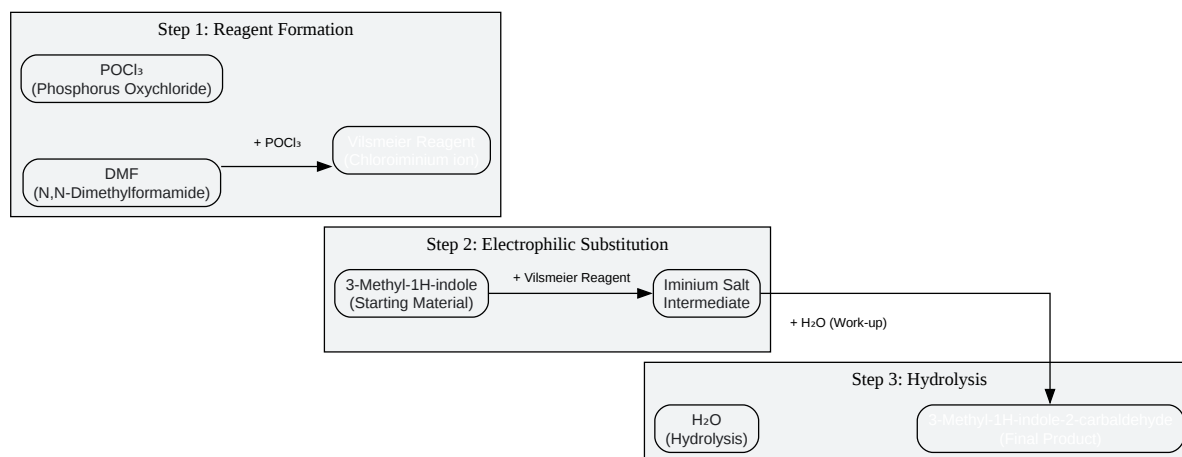
Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-2-carbaldehydes and their derivatives is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent.^[4]^[5] The Vilsmeier reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl_3).^[4]

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds in two main stages:

- **Formation of the Vilsmeier Reagent:** DMF reacts with POCl_3 to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.^[4]
- **Electrophilic Aromatic Substitution:** The electron-rich indole nucleus attacks the Vilsmeier reagent. For 3-methylindole, the substitution occurs preferentially at the C2 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.^[5]



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Vilsmeier-Haack reaction mechanism for indole formylation.

General Experimental Protocol

While a specific protocol for **3-methyl-1H-indole-2-carbaldehyde** is not readily available in peer-reviewed literature, the following is a representative procedure adapted from the well-documented Vilsmeier-Haack formylation of unsubstituted indole.[3][6] Researchers should optimize conditions for the specific substrate.

Materials:

- 3-Methyl-1H-indole (1.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

- Phosphorus oxychloride (POCl_3) (1.1 - 2.0 eq)
- Ice bath
- Saturated sodium bicarbonate solution or 1M NaOH solution
- Extraction solvent (e.g., Ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask in an ice bath to 0°C . Slowly add POCl_3 dropwise to the stirred DMF. The formation of the Vilsmeier reagent is an exothermic process; maintain the temperature below 10°C . Stir the mixture at 0°C for 30-60 minutes.
- Formylation: Dissolve 3-methyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C .
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to $35\text{-}40^\circ\text{C}$. Stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).^[3]
- Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of crushed ice, followed by a cold aqueous solution of sodium bicarbonate or sodium hydroxide until the mixture is alkaline ($\text{pH} > 8$). This step hydrolyzes the iminium intermediate to the aldehyde.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Chemical Reactivity and Applications

The aldehyde functional group on the indole scaffold makes **3-Methyl-1H-indole-2-carbaldehyde** a highly reactive and valuable intermediate for constructing more complex molecular architectures.^[1]

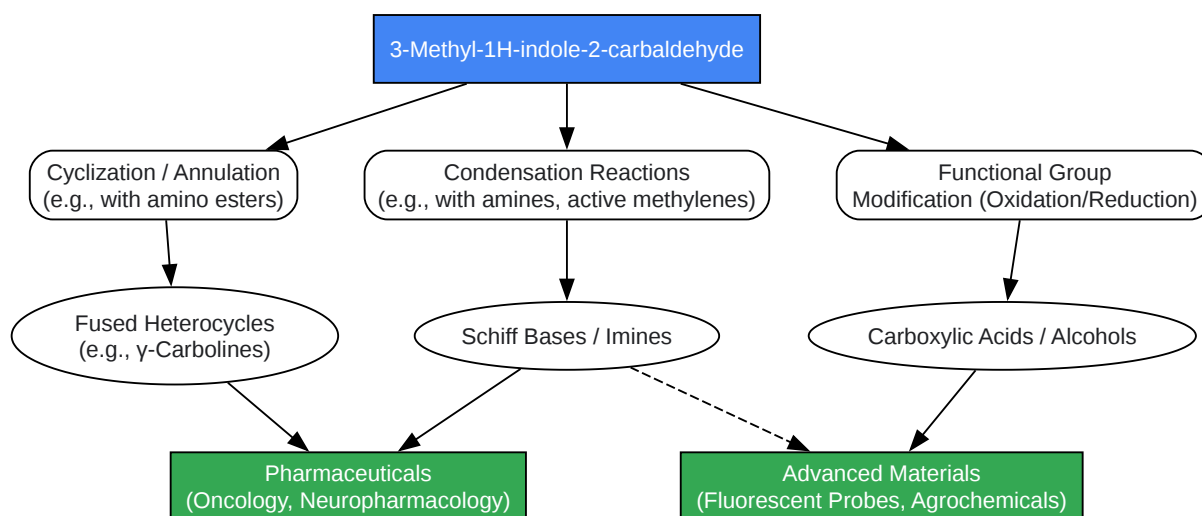
Key Reactions

- **Condensation Reactions:** The aldehyde group readily undergoes condensation with various nucleophiles. For example, it can react with primary amines to form Schiff bases or with compounds containing active methylene groups.^[7]
- **Oxidation:** The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-methyl-1H-indole-2-carboxylic acid.
- **Reduction:** The aldehyde can be reduced to the corresponding alcohol, (3-methyl-1H-indol-2-yl)methanol.
- **Heterocycle Formation:** It serves as a precursor for the synthesis of fused heterocyclic systems. For instance, it has been used in a one-pot protocol to synthesize 1-indolyl-3,5,8-substituted γ -carboline by reacting with glycine alkyl ester hydrochloride salts.^[8]

Applications in Drug Discovery and Materials Science

3-Methyl-1H-indole-2-carbaldehyde is a crucial building block in the development of novel therapeutic agents and functional materials.^[1]

- **Pharmaceutical Development:** The indole nucleus is a prominent scaffold in many biologically active compounds. This specific carbaldehyde serves as an important intermediate in synthesizing pharmaceuticals targeting neurological disorders and for use in oncology.^[1]
- **Organic Synthesis:** Its reactivity is harnessed to create a diverse range of complex organic molecules with potential applications in materials science and agrochemicals.^[1]
- **Fluorescent Probes:** The indole scaffold has inherent fluorescent properties, and this compound can be modified to create probes for biological imaging applications.



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Synthetic utility of **3-Methyl-1H-indole-2-carbaldehyde**.

Safety and Handling

3-Methyl-1H-indole-2-carbaldehyde is classified as harmful if swallowed and harmful to aquatic life with long-lasting effects.[2] Standard laboratory safety precautions should be taken when handling this compound.

- GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[2]
- Precautionary Statements: P264, P270, P273, P301+P317, P330, P501.[2]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

3-Methyl-1H-indole-2-carbaldehyde (CAS: 5257-24-9) is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a robust platform for the development of complex heterocyclic compounds. Its demonstrated utility as a building block for potential therapeutics in oncology and neurology underscores its importance for the drug discovery and development community. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

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